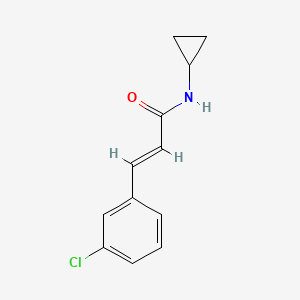
3-(3-chlorophenyl)-N-cyclopropylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-cyclopropylacrylamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the field of dentistry due to its potential to prevent dental caries. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 311.78 g/mol.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-N-cyclopropylacrylamide involves the formation of 3-(3-chlorophenyl)-N-cyclopropylacrylamide complexes that bind to the tooth surface and release calcium and phosphate ions. These ions then combine with fluoride ions to form fluorapatite, which is more resistant to acid attacks than hydroxyapatite. 3-(3-chlorophenyl)-N-cyclopropylacrylamide also stabilizes amorphous calcium phosphate, which prevents its conversion to hydroxyapatite and promotes its deposition on the tooth surface.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-cyclopropylacrylamide has been shown to have a positive effect on the biochemical and physiological properties of tooth enamel. It promotes the deposition of calcium and phosphate ions, which increases the mineral density of tooth enamel. 3-(3-chlorophenyl)-N-cyclopropylacrylamide also inhibits the demineralization of tooth enamel by reducing the solubility of hydroxyapatite. Furthermore, 3-(3-chlorophenyl)-N-cyclopropylacrylamide has been shown to have antibacterial properties, which can help prevent the growth of cariogenic bacteria in the oral cavity.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-N-cyclopropylacrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also water-soluble, which makes it easy to prepare solutions for experiments. However, 3-(3-chlorophenyl)-N-cyclopropylacrylamide has some limitations. It is not suitable for experiments that require the use of organic solvents or high temperatures. It is also sensitive to pH changes, which can affect its stability and activity.
Zukünftige Richtungen
There are several future directions for research on 3-(3-chlorophenyl)-N-cyclopropylacrylamide. One area of interest is the development of new formulations of 3-(3-chlorophenyl)-N-cyclopropylacrylamide that can enhance its remineralization properties. Another area of interest is the use of 3-(3-chlorophenyl)-N-cyclopropylacrylamide in combination with other compounds to improve its antibacterial properties. Additionally, the use of 3-(3-chlorophenyl)-N-cyclopropylacrylamide in other areas of dentistry, such as orthodontics and periodontics, is an area of potential research. Finally, the development of new methods for the delivery of 3-(3-chlorophenyl)-N-cyclopropylacrylamide, such as nanoparticles and hydrogels, is an area of ongoing research.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-cyclopropylacrylamide involves the reaction between 3-chlorophenylacrylamide and cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain a pure product. The purity of the product is confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-cyclopropylacrylamide has been extensively studied for its potential to prevent dental caries. It is believed that 3-(3-chlorophenyl)-N-cyclopropylacrylamide can remineralize tooth enamel by promoting the deposition of calcium and phosphate ions. This mechanism is based on the ability of 3-(3-chlorophenyl)-N-cyclopropylacrylamide to stabilize amorphous calcium phosphate, which is a precursor to hydroxyapatite, the main mineral component of tooth enamel. 3-(3-chlorophenyl)-N-cyclopropylacrylamide has also been shown to inhibit the growth of cariogenic bacteria such as Streptococcus mutans.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIKHRXRQWFJQC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-cyclopropylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5728319.png)
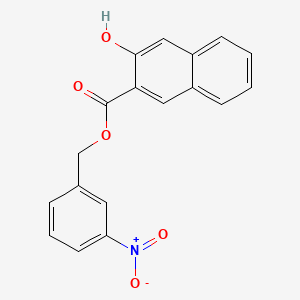

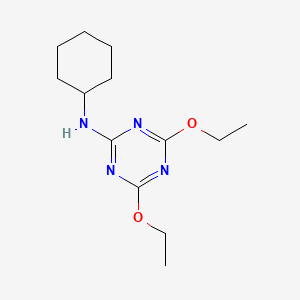

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)
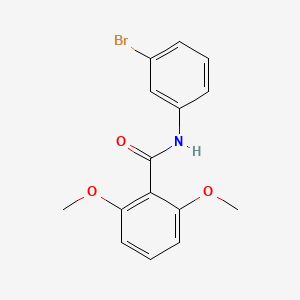

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)
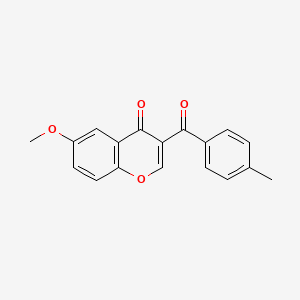
![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)
![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)